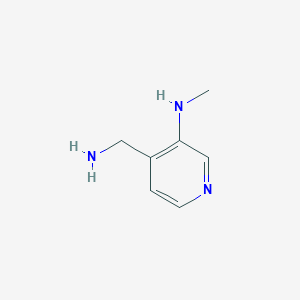
4-(Aminomethyl)-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminomethyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-methylpyridin-3-amine typically involves the reaction of 3-cyanopyridine with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced at the 4-position of the pyridine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization or distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
4-(Aminomethyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the N-methyl group, which may affect its binding affinity and reactivity.
N-Methylpyridin-3-amine: Lacks the aminomethyl group, which may influence its chemical properties and applications.
4-(Aminomethyl)-N,N-dimethylpyridin-3-amine: Contains an additional methyl group, which can alter its steric and electronic properties.
Uniqueness
4-(Aminomethyl)-N-methylpyridin-3-amine is unique due to the presence of both the aminomethyl and N-methyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(aminomethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,4,8H2,1H3 |
InChI Key |
LYWLGTGNNPSDHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















